Mannostatin A

Vue d'ensemble

Description

Mannostatin A is a potent glycosidase inhibitor . It’s known to block mannosidase II processing in the Golgi more effectively than Swainsonine . Mannostatin A has been shown to decrease the metastatic activity of B16/F10 cells in C57B1/6 mice .

Synthesis Analysis

The synthesis of hydroxymethyl analogues of Mannostatin A starts from L-ribose . The key step employed in the synthesis of homomannostatin A was the ring-opening of aziridine intermediates with sodium methanethiolate in DMF . The regioselectivity of these openings was investigated by quantum mechanics calculations .Molecular Structure Analysis

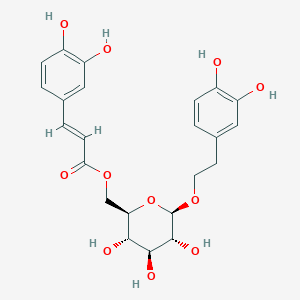

The molecular structure of Mannostatin A is complex. Molecular dynamics simulations and NMR studies have shown that the five-membered ring of Mannostatin A is rather flexible occupying pseudorotational itineraries between 2T3 and 5E, and 2T3 and 4E . In the bound state, Mannostatin A adopts a 2T1 twist envelope conformation, which is not significantly populated in solution .Chemical Reactions Analysis

The synthesised hydroxymethyl analogues of Mannostatin A were evaluated as inhibitors of three different GH38 α-mannosidases: the Golgi (GMIIb) and lysosomal (LManII) α-mannosidases from Drosophila melanogaster, and commercial Jack bean α-mannosidase (JBMan) from Canavalia ensiformis .Applications De Recherche Scientifique

Glycoprotein Processing Inhibitor : Mannostatin A is a naturally-occurring α-mannosidase inhibitor. Its derivatives are used to explore structure-activity relationships in N-linked glycoprotein biosynthesis inhibitors (King & Ganem, 1994). It acts as a new cyclitol inhibitor of glycoprotein processing, and its analogues are designed for studying structure-activity relationships in glycosidase inhibitors (Nishimura et al., 1996).

Inhibition of Golgi alpha-mannosidase II : It is a potent inhibitor of Golgi alpha-mannosidase II, involved in mannose trimming in Drosophila, and blocks the formation of complex oligosaccharides on influenza virus-infected cells (Tropea et al., 1990); (Kawatkar et al., 2006).

Cyclopentanetriol Inhibitor : Mannostatin A acts as a cyclopentanetriol inhibitor in the metabolism of glycoproteins and glycolipids (Nishimura, 1998).

Anti-Cancer Applications : It inhibits tumor cell invasion and decreases metastatic activity in vivo in mice (Ochi et al., 1993). Also, it has been shown to block transformation-associated changes in cancer cell surface oligosaccharide structures (Kuntz et al., 2009).

Inhibitory Potency : Mannostatin A and its analogues can inhibit human Golgi and lysosomal α mannosidases. Its synthesized derivatives show inhibitory activity against jack bean alpha-mannosidase (Li et al., 2004); (Aoyagi et al., 1989).

Safety And Hazards

Orientations Futures

The future directions of Mannostatin A research could involve further exploration of its inhibitory effects on different types of mannosidases . Additionally, the development of procedures for enantioselective synthesis of functionalized aminocyclopentenes and applications of this methodology to the preparation of biomedically relevant cyclic and acyclic targets could be a potential area of focus .

Propriétés

IUPAC Name |

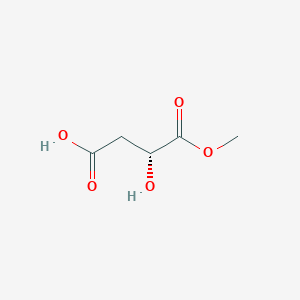

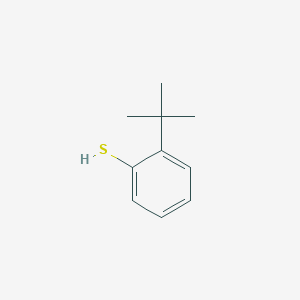

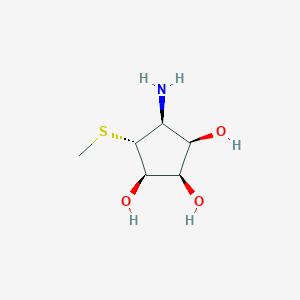

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOFGONIVNXZME-YDMGZANHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908059 | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mannostatin A | |

CAS RN |

102822-56-0 | |

| Record name | Mannostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102822-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102822560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.